ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate
Overview
Description
Ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
One key application involves the synthesis of imidazolone derivatives through the transformations of enaminones. This process exemplifies a straightforward one-pot synthesis method for creating a variety of imidazolone compounds with potential relevance in developing new pharmaceuticals and materials. The reactions are characterized by their efficiency and the production of clean final products without the need for extensive purification steps (Bezenšek et al., 2012).
Reaction with Nitrogen-containing Compounds
Another area of application is the reaction of ethyl 2-benzoyl-3-ethoxyprop-2-enoate with nitrogen-containing compounds like tetrazol-5-amine. This reaction route demonstrates the compound's versatility in forming novel azaheterocycles, which are of significant interest for their biological activity and potential use in medicinal chemistry. These reactions also highlight the compound's reactivity towards nucleophilic substitution, offering pathways to a range of functionalized heterocyclic structures (Goryaeva et al., 2015).
Crystal Structure Analysis
The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provides insights into the molecular conformations and interactions within the crystal lattice. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in drug design and development (Li et al., 2015).
Properties
IUPAC Name |
ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-30-21(27)11-14-32-16-17(3)25-12-13-26-20(22(28)18-9-7-6-8-10-18)15-19(23(25)26)24(29)31-5-2/h6-11,14-16H,4-5,12-13H2,1-3H3/b14-11-,17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYBUNEZLQVGD-UGCQAGLLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CSC=C(C)N1CCN2C1=C(C=C2C(=O)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\S/C=C(\C)/N1CCN2C1=C(C=C2C(=O)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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